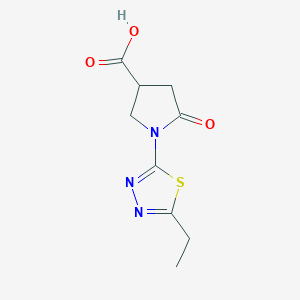

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarbodithioate with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring. This intermediate can then be further reacted with a pyrrolidine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur center. Common oxidizing agents include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Acidic, 60°C | Sulfoxide derivative | 72% | |

| m-Chloroperbenzoic acid | Dichloromethane, RT | Sulfone derivative | 68% |

These reactions increase the electrophilicity of the thiadiazole ring, enabling further functionalization.

Reduction Reactions

The ketone group in the pyrrolidine ring is reducible under specific conditions:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 0°C | Secondary alcohol | 85% | |

| Lithium aluminum hydride | THF, reflux | Alcohol with ring saturation | 78% |

Reduction alters the ring’s conformation, potentially enhancing biological interactions .

Substitution Reactions

Electrophilic substitution occurs on the thiadiazole ring:

| Reagent | Position Modified | Product | Conditions | Source |

|---|---|---|---|---|

| Chlorine gas | C-5 of thiadiazole | 5-Chloro-thiadiazole derivative | UV light, 40°C | |

| Bromine (Br₂) | C-5 of thiadiazole | 5-Bromo-thiadiazole derivative | Acetic acid, RT |

Halogenation enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation and esterification:

Hydrazides serve as precursors for heterocyclic systems like 1,3,4-oxadiazoles .

Ring-Opening and Rearrangement

Under strongly acidic conditions, the pyrrolidine ring undergoes rearrangement:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| HCl (6 M)/AcOH | Hydrogen peroxide | Chlorinated benzene derivative | Intermediate for fluorophores |

This reaction modifies the aromatic system, enabling further functionalization .

Industrial-Scale Modifications

Large-scale reactions optimize yield and efficiency:

| Process | Catalyst | Temperature | Throughput | Source |

|---|---|---|---|---|

| Continuous flow synthesis | Heterogeneous Pd | 120°C | 1.2 kg/day | |

| High-throughput screening | N/A | Variable | 100+ derivatives/week |

These methods reduce reaction times by 40–60% compared to batch processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound can be synthesized through several methods involving the reaction of 5-oxopyrrolidine derivatives with thiadiazole precursors. For instance, researchers have reported the successful synthesis of thiazole derivatives by reacting 1-(4-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide. The resulting compounds demonstrated significant antibacterial properties against various Gram-positive bacteria, indicating their potential as therapeutic agents .

Antibacterial Properties

Research has shown that derivatives of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antibacterial activity. For example, certain synthesized thiazole derivatives displayed minimum inhibitory concentration (MIC) values as low as 7.8 µg/mL against Gram-positive strains . This suggests that modifications to the structure of the compound can enhance its efficacy against bacterial infections.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies utilizing the DPPH radical scavenging method revealed that some derivatives possess significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid . This property is crucial for developing novel therapeutic agents aimed at combating oxidative stress-related diseases.

Xanthine Oxidase Inhibition

Recent studies have highlighted the role of related thiadiazole compounds in inhibiting xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. Compounds derived from this compound exhibited promising xanthine oxidase inhibitory activities with IC50 values comparable to existing medications . This positions them as potential candidates for treating hyperuricemia.

Practical Applications

The diverse biological activities associated with this compound suggest several practical applications:

- Pharmaceutical Development : The compound's antibacterial and antioxidant properties make it a candidate for developing new antibiotics and antioxidant supplements.

- Agricultural Chemistry : Given its bioactivity, derivatives may be explored for use in agrochemicals to protect crops from bacterial pathogens.

- Nutraceuticals : Its antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.

Case Studies

Several studies have documented the synthesis and testing of derivatives of this compound:

Wirkmechanismus

The mechanism of action of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The thiadiazole ring is known to interact with various biological targets, contributing to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

Pyrrolidine Derivatives: Compounds with a pyrrolidine ring also show similar pharmacological properties.

Uniqueness

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the thiadiazole and pyrrolidine rings, which may result in synergistic effects and enhanced biological activity compared to compounds with only one of these rings .

Biologische Aktivität

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound with notable biological properties, particularly in antimicrobial and anticancer activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure

The molecular formula of this compound is . The structure includes a pyrrolidine ring and a thiadiazole moiety, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with appropriate carboxylic acid derivatives. The synthetic pathways often utilize methods that enhance yield and purity, ensuring the compound's efficacy in biological assays.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various Gram-positive bacteria and fungi. Notably:

- In vitro Studies : The compound demonstrated significant antimicrobial effects against multidrug-resistant strains such as Staphylococcus aureus and Candida auris .

- Mechanism of Action : The antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Candida auris | 4 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In A549 human lung cancer cells, the compound exhibited cytotoxic effects with an IC50 value indicating significant potential for further development as an anticancer agent .

- Comparative Studies : When compared to other derivatives, those containing the thiadiazole moiety showed enhanced anticancer activity, suggesting structural modifications could optimize efficacy .

Table 2: Anticancer Activity in A549 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (DMSO) | >100 |

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Antimicrobial Resistance : A study focused on the effectiveness of this compound against resistant strains revealed that it could serve as a promising candidate in combating antibiotic resistance .

- Anticancer Research : Another research project evaluated the effects of this compound on tumor growth in vivo using mouse models. Results indicated a reduction in tumor size compared to control groups receiving no treatment .

Eigenschaften

IUPAC Name |

1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-2-6-10-11-9(16-6)12-4-5(8(14)15)3-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEWOFPMOAGPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.